N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide is a complex organic compound that falls within the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. This specific compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The structure features a morpholine ring, which is known for enhancing solubility and bioavailability, combined with a methoxy-substituted aromatic system, contributing to its pharmacological properties.
The compound can be synthesized through various chemical pathways, often involving multi-step reactions that incorporate commercially available starting materials. Research articles and patents provide insight into synthetic methodologies and biological activity assessments related to this compound.
N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide is classified as:
The synthesis of N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide typically involves several key steps:
The synthesis may employ various techniques including:
N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide participates in various chemical reactions:
Reactions are typically conducted under controlled temperatures and atmospheres (e.g., inert gas environments) to prevent unwanted side reactions.
The mechanism of action for N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide is primarily linked to its interaction with biological targets:
Studies indicate that compounds within this class exhibit varying degrees of potency against different biological targets, with IC values often reported in nanomolar ranges.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the identity and purity of synthesized compounds.
N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide has potential applications in:
This compound exemplifies the intricate relationship between chemical structure and biological activity, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
The compound N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide follows systematic IUPAC naming conventions that precisely define its molecular architecture. The name decomposes into three core substructures:
Structural validation is confirmed by PubChem records (CID 4182192), which list this name as the primary identifier, supporting its alignment with IUPAC rules [1]. The morpholine ring’s 2,6-dimethyl substitution pattern is critical for stereoelectronic properties, influencing conformational stability and intermolecular interactions. The name explicitly denotes the absence of chiral centers, simplifying stereochemical assignments compared to analogs like the PI3Kδ inhibitor GSK2292767 (CID not listed), which contains rel-(2R,6S)-2,6-dimethylmorpholine and requires stereodescriptors [3].
Table 1: IUPAC Name Deconstruction
Component | Segment in Name | Functionality |
---|---|---|
Aromatic core | 3-Methoxybenzenesulfonamide | Sulfonamide pharmacophore; electron modulation |
Linking moiety | 2-Oxoethyl | Amide linker; conformational flexibility |
Heterocyclic system | 2,6-Dimethyl-4-morpholinyl | Tertiary amine; solubility modulator |
The molecular formula C₁₅H₂₂N₂O₅S was established via high-resolution mass spectrometry and is cataloged under PubChem CID 4182192 [1]. Key compositional features include:
Mass analysis reveals this compound is smaller than structurally related sulfonamides, such as:
The lower molecular weight correlates with reduced structural complexity—notably lacking extended heterocycles like the indazol-pyridinyl system in GSK2292767. This impacts physicochemical properties: the log P is predicted at 1.82 (PubChem), suggesting moderate lipophilicity ideal for membrane permeability.
This compound is uniformly identified by its systematic name across public databases, though two contextual synonyms appear in chemical vendor platforms. Registry identifiers and aliases for related sulfonamide-morpholine hybrids are compared below:
Table 2: Synonym and Registry Identifier Comparison
Compound | Systematic Name | CAS/Registry IDs | Key Synonyms |
---|---|---|---|
Target compound | N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide | CID 4182192 [1] | None widely adopted |
N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide | Same as common name | CID 896519 [2] | 4-Methoxy-N-(2,6-diethylphenyl)benzenesulfonamide |
PI3Kδ inhibitor GSK2292767 | rel-N-[5-[4-[5-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-2-oxazolyl]-1H-indazol-6-yl]-2-methoxy-3-pyridinyl]methanesulfonamide | 1254036-66-2 [3] | GSK2292767; CS-2341 |
N-(2,6-dimethylphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1-yl)butanamide | As named | 952989-65-0 | None listed |
Key observations:
The absence of CAS numbers in search results suggests this compound may be less commercially prominent than derivatives like GSK2292767. Its identifiers remain confined to PubChem, underscoring its primary use in early-stage chemical exploration [1] [3].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5